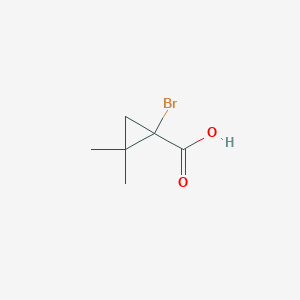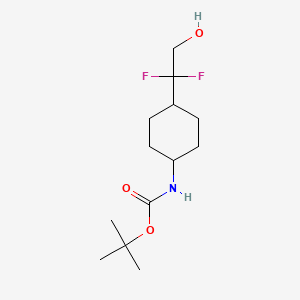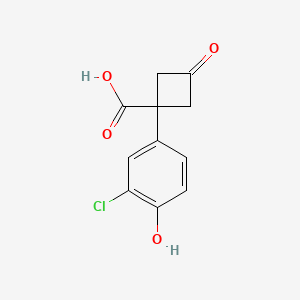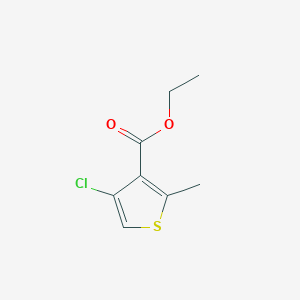
3-(3-Piperidin-4-yl-propyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(piperidin-4-yl)propyl]-1H-indole is a compound that combines the structural features of both indole and piperidine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(piperidin-4-yl)propyl]-1H-indole typically involves the reaction of indole with a suitable piperidine derivative. One common method is the Mannich reaction, where indole reacts with formaldehyde and a piperidine derivative to form the desired product . The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
3-[3-(piperidin-4-yl)propyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acids or bases.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, piperidine derivatives, and indole-2,3-dione derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
3-[3-(piperidin-4-yl)propyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.
作用機序
The mechanism of action of 3-[3-(piperidin-4-yl)propyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to biological effects. For example, it may bind to serotonin receptors, influencing neurotransmitter activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets .
類似化合物との比較
Similar Compounds
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides: These compounds have similar structural features and are investigated for their anticonvulsant properties.
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives: These derivatives are studied for their antimicrobial activity.
Uniqueness
3-[3-(piperidin-4-yl)propyl]-1H-indole is unique due to its combination of indole and piperidine structures, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
特性
CAS番号 |
63845-43-2 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC名 |
3-(3-piperidin-4-ylpropyl)-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-2-7-16-15(6-1)14(12-18-16)5-3-4-13-8-10-17-11-9-13/h1-2,6-7,12-13,17-18H,3-5,8-11H2 |
InChIキー |
KQSOHMLYQGFHQS-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCCC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({3-Thia-1-azaspiro[4.5]dec-1-en-2-yl}amino)benzamide](/img/structure/B15317979.png)
![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)


![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)




![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
